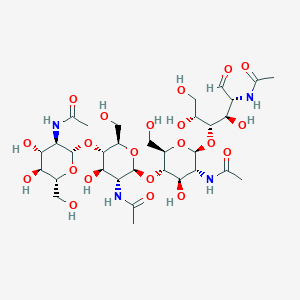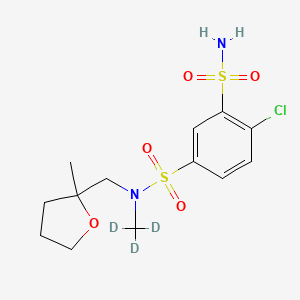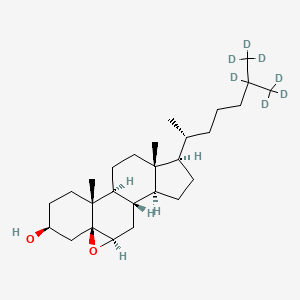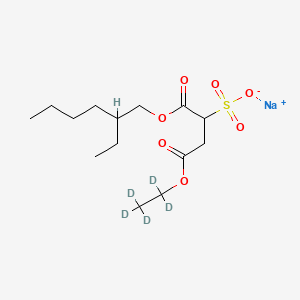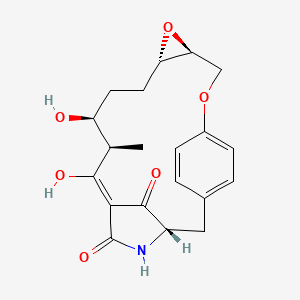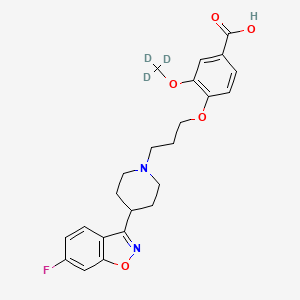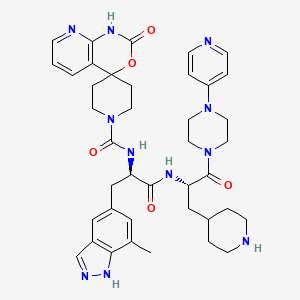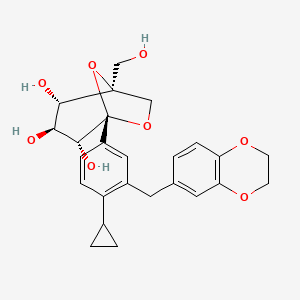
Hexadecanedioic acid mono-L-carnitine ester-d3 (chloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexadecanedioic acid mono-L-carnitine ester-d3 (chloride) is a specialized compound that combines hexadecanedioic acid with L-carnitine, incorporating a deuterium isotope (d3) and existing as a chloride salt
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of hexadecanedioic acid mono-L-carnitine ester-d3 (chloride) typically involves the esterification of hexadecanedioic acid with L-carnitine. The process may include the following steps:
- Activation of hexadecanedioic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.
- Reaction of the active ester with L-carnitine in the presence of a base such as triethylamine to form the ester bond.
- Introduction of deuterium (d3) into the L-carnitine moiety through isotopic exchange or incorporation during synthesis.
- Conversion of the ester to its chloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of hexadecanedioic acid mono-L-carnitine ester-d3 (chloride) may involve large-scale esterification processes using automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is essential for incorporating the deuterium isotope.
化学反応の分析
Types of Reactions: Hexadecanedioic acid mono-L-carnitine ester-d3 (chloride) can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) in basic conditions.
Major Products:
Oxidation: Formation of hexadecanedioic acid and L-carnitine.
Reduction: Formation of hexadecanediol and L-carnitine.
Substitution: Formation of various substituted esters depending on the nucleophile used.
科学的研究の応用
Hexadecanedioic acid mono-L-carnitine ester-d3 (chloride) has several scientific research applications:
Chemistry: Used as a model compound to study esterification and deuterium incorporation reactions.
Biology: Investigated for its role in metabolic pathways involving fatty acid oxidation and carnitine transport.
Medicine: Explored for its potential therapeutic effects in treating metabolic disorders and enhancing fatty acid metabolism.
Industry: Utilized in the development of deuterated drugs and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of hexadecanedioic acid mono-L-carnitine ester-d3 (chloride) involves its interaction with metabolic enzymes and transport proteins. The compound is believed to:
Facilitate fatty acid transport: By mimicking natural carnitine esters, it aids in the transport of fatty acids into mitochondria for β-oxidation.
Modulate enzyme activity: The deuterium isotope may influence enzyme kinetics and stability, providing insights into enzyme mechanisms.
Target metabolic pathways: It interacts with key enzymes in fatty acid metabolism, such as carnitine palmitoyltransferase (CPT) and acyl-CoA dehydrogenase.
類似化合物との比較
Hexadecanedioic acid mono-L-carnitine ester-d3 (chloride) can be compared with other similar compounds:
Hexadecanedioic acid mono-L-carnitine ester: Lacks the deuterium isotope, making it less useful for isotopic studies.
Hexadecanedioic acid mono-D-carnitine ester: Contains the D-isomer of carnitine, which may have different biological activity.
Hexadecanedioic acid mono-L-carnitine ester-d3 (unlabeled): Similar structure but without the chloride salt form, affecting its solubility and reactivity.
The uniqueness of hexadecanedioic acid mono-L-carnitine ester-d3 (chloride) lies in its deuterium labeling and chloride salt form, which enhance its utility in research and potential therapeutic applications.
特性
分子式 |
C23H44ClNO6 |
|---|---|
分子量 |
469.1 g/mol |
IUPAC名 |
[(2R)-3-carboxy-2-(15-carboxypentadecanoyloxy)propyl]-dimethyl-(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C23H43NO6.ClH/c1-24(2,3)19-20(18-22(27)28)30-23(29)17-15-13-11-9-7-5-4-6-8-10-12-14-16-21(25)26;/h20H,4-19H2,1-3H3,(H-,25,26,27,28);1H/t20-;/m1./s1/i1D3; |
InChIキー |
GCMIHXHYEJPBFB-PDGROXBTSA-N |
異性体SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCCCC(=O)O.[Cl-] |
正規SMILES |
C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCCCCCCCCCCCCC(=O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


